Methylparaben sodium

Catalog No.
S655295
CAS No.
5026-62-0
M.F
C8H7O3Na
C8H7NaO3
M. Wt
174.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylparaben sodium

CAS Number

5026-62-0

Product Name

Methylparaben sodium

IUPAC Name

sodium;4-methoxycarbonylphenolate

Molecular Formula

C8H7O3Na
C8H7NaO3

Molecular Weight

174.13 g/mol

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1

InChI Key

PESXGULMKCKJCC-UHFFFAOYSA-M

SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]

Synonyms

4-hydroxybenzoic acid methyl ester, methyl p-hydroxybenzoate, methyl-4-hydroxybenzoate, methylparaben, methylparaben, sodium salt, Nipagin

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]

Methylparaben sodium, also known as sodium methyl para-hydroxybenzoate, is the sodium salt of methylparaben. Its chemical formula is Na+C8H7O3\text{Na}^+\text{C}_8\text{H}_7\text{O}_3^-, indicating that it consists of a sodium ion and the anionic form of methylparaben. Methylparaben itself is a widely used preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties. It is recognized by the E number E219 when used as a food additive .

Methylparaben sodium is soluble in water and has a pH range of 7-9 when dissolved. It has been noted for its effectiveness in preventing the growth of bacteria and fungi, which makes it a popular choice for extending the shelf life of various products .

The preservative action of methylparaben sodium is attributed to its ability to disrupt the cell membrane of microorganisms. It is believed to interfere with essential cellular processes like energy production and protein synthesis, ultimately leading to microbial death [].

The safety profile of methylparaben sodium is generally considered good. It is classified as "generally regarded as safe" (GRAS) by the US Food and Drug Administration (FDA) for use in food additives at specific concentrations []. However, some concerns have been raised about its potential for:

  • Skin irritation: Although uncommon, some individuals may experience skin irritation upon contact with methylparaben sodium, particularly those with sensitive skin or allergies to parabens [].
  • Endocrine disruption: Limited evidence suggests a possible link between parabens and endocrine disruption, but further research is needed to confirm this connection [].
, particularly hydrolysis and esterification. In aqueous solutions, it can hydrolyze to form methylparaben and sodium hydroxide under alkaline conditions. This reaction can be represented as follows:

Methylparaben Sodium+H2OMethylparaben+NaOH\text{Methylparaben Sodium}+\text{H}_2\text{O}\rightarrow \text{Methylparaben}+\text{NaOH}

Additionally, under acidic conditions, methylparaben sodium can precipitate as methylparaben when treated with hydrochloric acid:

Methylparaben Sodium+HClMethylparaben solid +NaCl\text{Methylparaben Sodium}+\text{HCl}\rightarrow \text{Methylparaben solid }+\text{NaCl}

These reactions are significant in understanding the stability and behavior of methylparaben sodium in different formulations .

The synthesis of methylparaben sodium typically involves the esterification of p-hydroxybenzoic acid with methanol, followed by neutralization with sodium hydroxide:

  • Esterification: Combine p-hydroxybenzoic acid with methanol in the presence of an acid catalyst to produce methylparaben.
    p Hydroxybenzoic Acid+MethanolMethylparaben+Water\text{p Hydroxybenzoic Acid}+\text{Methanol}\rightarrow \text{Methylparaben}+\text{Water}
  • Neutralization: Dissolve the resulting methylparaben in water and add sodium hydroxide to form methylparaben sodium.
    Methylparaben+NaOHMethylparaben Sodium+Water\text{Methylparaben}+\text{NaOH}\rightarrow \text{Methylparaben Sodium}+\text{Water}

This method allows for the production of methylparaben sodium in a controlled environment, ensuring purity and efficacy for use in various applications .

Methylparaben sodium is primarily used as a preservative in:

  • Cosmetics: Found in products like moisturizers, shampoos, and makeup to prevent microbial growth.
  • Food Products: Used as a food additive to extend shelf life by inhibiting spoilage from bacteria and fungi.
  • Pharmaceuticals: Incorporated into creams and ointments for its antimicrobial properties.

Its versatility makes it valuable across multiple industries where product stability is crucial .

Methylparaben sodium belongs to a larger class of compounds known as parabens. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Properties
MethylparabenC₈H₈O₃Commonly used as a preservative; weak estrogen mimic
EthylparabenC₉H₁₀O₃Slightly more effective against yeast than methylparaben
PropylparabenC₁₀H₁₂O₃Broader antimicrobial spectrum; stronger estrogenic activity
ButylparabenC₁₂H₁₄O₃Higher potency against bacteria; more controversial due to safety concerns
Benzyl parabenC₉H₈O₂Less common; used mainly in pharmaceuticals

Methylparaben is unique due to its widespread acceptance and usage in both food and cosmetic applications compared to other parabens that may have more stringent regulatory scrutiny due to safety concerns .

Methylparaben sodium, chemically designated as sodium 4-(methoxycarbonyl)phenolate with the molecular formula C₈H₇NaO₃, represents the sodium salt derivative of methylparaben [1] [2] [3]. This compound exhibits distinctive physicochemical characteristics that distinguish it from its parent ester form, particularly in terms of aqueous solubility and ionization behavior.

Solubility and Stability Characteristics

Aqueous Solubility Profile

Methylparaben sodium demonstrates exceptional water solubility compared to its parent compound, achieving a solubility of 418 grams per liter at 20°C [1] [4] [5]. This remarkable enhancement in aqueous solubility represents a fundamental advantage over methylparaben, which exhibits limited water solubility of approximately 2.5 grams per liter at 25°C [6]. The enhanced solubility arises from the ionic nature of the sodium salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules [7].

The compound exhibits a distinctive solubility profile across different solvents. While freely soluble in water, methylparaben sodium shows sparingly soluble characteristics in ethanol (96 percent) and practically insoluble behavior in methylene chloride and fixed oils [1] [7]. This selective solubility pattern reflects the compound's polar ionic character, which favors interaction with polar protic solvents over nonpolar organic media.

Table 1: Solubility Characteristics of Methylparaben Sodium

SolventSolubilitypH DependenceTemperature Effect
Water (20°C)Freely soluble (418 g/L)High solubility in alkaline conditionsIncreases with temperature
Ethanol (96%)Sparingly solublepH independentIncreases with temperature
Methylene ChloridePractically insolublepH independentMinimal effect
Fixed OilsPractically insolublepH independentMinimal effect

Chemical Stability Parameters

Methylparaben sodium exhibits a broad stability range under diverse environmental conditions. The compound remains stable across a pH range of 3.0 to 11.0, demonstrating robust chemical integrity under both acidic and moderately alkaline conditions [8] [9]. However, aqueous solutions of methylparaben sodium are not long-term stable at highly alkaline pH values, where hydrolytic degradation becomes significant [8].

Temperature stability studies indicate that methylparaben sodium maintains chemical integrity at room temperature (15-25°C) for extended storage periods [1] [4]. The recommended maximum handling temperature is 80°C, beyond which thermal degradation processes initiate [8] [10]. Under optimal storage conditions in tight containers at 15-25°C, the compound demonstrates excellent stability with minimal degradation over time [11] [12].

Table 2: Stability Characteristics of Methylparaben Sodium

ConditionStabilityNotes
Room Temperature (15-25°C)Stable for extended periodsRecommended storage condition
Elevated Temperature (>80°C)Degradation occursMaximum handling temperature 80°C
pH 3.0-11.0Stable rangeBroad pH stability range
Alkaline pH (>8)Not long-term stableAqueous solutions unstable
Acidic pH (<6)StableGood stability in acidic conditions
Dry StorageStable when properly storedStore in tight containers
Light ExposureStable under normal conditionsNo significant photodegradation reported

Thermal Degradation Pathways and Hydrolysis

Thermal Decomposition Mechanisms

Thermal analysis of methylparaben sodium reveals complex decomposition pathways that proceed through multiple stages. At temperatures exceeding 200°C, the compound undergoes initial hydrolysis to form 4-hydroxybenzoic acid and methanol, followed by subsequent decarboxylation of the acid to produce phenol [6] [13]. This sequential degradation pattern represents the primary thermal decomposition pathway under elevated temperature conditions.

Kinetic studies demonstrate that the hydrolysis of methylparaben sodium follows first-order reaction kinetics with respect to the paraben concentration [14] [15]. The activation energy for thermal decomposition has been determined to be approximately 24 kilocalories per mole, consistent with ester bond cleavage mechanisms [14]. Temperature-dependent rate constants exhibit Arrhenius behavior, allowing for predictive modeling of degradation rates at various operating temperatures.

Hydrolytic Degradation Pathways

Hydrolytic degradation of methylparaben sodium proceeds through nucleophilic attack on the ester carbonyl carbon, resulting in ester bond cleavage and formation of 4-hydroxybenzoic acid and methanol [16] [13]. Under alkaline conditions, this process is significantly accelerated due to the increased nucleophilicity of hydroxide ions and the formation of the phenolate anion, which serves as a better leaving group.

The hydrolysis mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of the alkoxide group and subsequent protonation to yield the carboxylic acid product [17]. In strongly alkaline solutions, the 4-hydroxybenzoic acid product becomes ionized, driving the equilibrium toward complete hydrolysis. Enzymatic hydrolysis pathways also exist in biological systems, mediated by carboxylesterase enzymes that catalyze ester bond cleavage [18].

Table 3: Degradation Pathways of Methylparaben Sodium

Degradation TypePrimary ProductsConditionsRate Dependency
Hydrolysis4-Hydroxybenzoic acid + MethanolAqueous medium, pH >8pH dependent, first-order
Thermal Decomposition4-Hydroxybenzoic acid → PhenolTemperature >200°CTemperature dependent
Alkaline HydrolysisSodium 4-hydroxybenzoate + MethanolHigh pH, aqueous solutionStrongly pH dependent
Oxidative DegradationHydroxylated intermediatesRadical species presentConcentration dependent
Enzymatic Hydrolysis4-Hydroxybenzoic acidBiological systemsEnzyme concentration dependent

pH-Dependent Ionization and pKa Values

Ionization Equilibria

Methylparaben sodium exhibits pH-dependent ionization behavior governed by the acid-base equilibrium of the phenolic hydroxyl group. The compound possesses a pKa value of 8.4 at 20°C, indicating that the phenolic proton is moderately acidic [1] [19] [5]. This pKa value determines the extent of ionization across different pH environments and directly influences the compound's physicochemical properties and biological activity.

At pH values below 6, methylparaben sodium exists predominantly in its molecular form with minimal ionization (less than 10 percent) [20] [21]. As the pH increases toward the pKa value, the degree of ionization progressively increases, with mixed molecular and ionic forms present in the pH range of 6-8 [20]. Above pH 8, the phenolate anion becomes the predominant species, with ionization exceeding 90 percent at pH values above 10 [22].

Ionization Effects on Properties

The pH-dependent ionization significantly affects multiple properties of methylparaben sodium. The formation of the phenolate anion at elevated pH values results in increased water solubility due to enhanced electrostatic interactions with water molecules [23]. However, this ionization simultaneously decreases antimicrobial activity, as the phenolate form exhibits reduced interaction with microbial cell membranes compared to the neutral molecular form [24] [25].

The ionization state also influences chemical stability, with the phenolate anion being more susceptible to nucleophilic attack and subsequent hydrolytic degradation [20] [21]. This pH-dependent stability relationship necessitates careful pH control in formulations containing methylparaben sodium to optimize both stability and antimicrobial efficacy.

Table 4: pH-Dependent Ionization Characteristics

pH RangePredominant SpeciesIonization DegreeAntimicrobial Activity
pH < 6Molecular form (undissociated)<10%High activity
pH 6-8Mixed molecular/ionic forms10-90%Moderate activity
pH 8-10Phenolate anion predominant>90%Reduced activity
pH > 10Fully ionized phenolate~100%Minimal activity

Physical Description

White, hygroscopic powder

Hydrogen Bond Acceptor Count

3

Exact Mass

174.02928836 g/mol

Monoisotopic Mass

174.02928836 g/mol

Heavy Atom Count

12

Melting Point

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C

UNII

CR6K9C2NHK

Related CAS

99-76-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 522 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 522 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 486 of 522 companies with hazard statement code(s):;
H302 (37.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (38.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (37.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5026-62-0

Wikipedia

Sodium_methylparaben

Use Classification

Food additives
Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

Explore Compound Types